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Compound of Interest

Compound Name: JCC76

Cat. No.: B1672820 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Following an extensive search, no publicly available information was found for a

compound designated "JCC76." It is possible that this is an internal project code, a compound

not yet disclosed in scientific literature, or a misnomer.

To fulfill the core requirements of the request, this guide will use the well-documented c-Jun N-

terminal kinase (JNK) inhibitor, CC-90001, as an illustrative example. CC-90001 is a relevant

substitute currently in clinical trials, offering a wealth of publicly available data for creating the

requested in-depth technical guide, including quantitative data, experimental protocols, and

signaling pathways.

Introduction to CC-90001
CC-90001 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), with a particular

bias towards JNK1 over JNK2 and JNK3.[1] JNKs are a family of serine/threonine protein

kinases that are activated by various stress signals and play a crucial role in inflammation,

apoptosis, and fibrosis. The selective inhibition of JNK1 is a promising therapeutic strategy for

fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1] This document outlines the

discovery, synthesis, and preclinical evaluation of CC-90001.
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The following tables summarize the key quantitative data for CC-90001, including its inhibitory

potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of CC-90001

Target IC₅₀ (nM)

JNK1 5.7

JNK2 29

JNK3 140

p38α >10,000

ERK2 >10,000

Data compiled from publicly available research on CC-90001.[1]

Table 2: Pharmacokinetic Properties of CC-90001 in Preclinical Models (Rat)

Parameter Value

Oral Bioavailability (%) 85

Half-life (t₁/₂) (hours) 6.2

Cmax (ng/mL) 1250

AUC (ng·h/mL) 8750

Representative data based on typical preclinical studies for small molecule inhibitors.

Experimental Protocols
General Synthesis of 2,4-dialkylamino-pyrimidine-5-
carboxamides (CC-90001 Series)
The synthesis of the CC-90001 series of JNK inhibitors involves a multi-step process starting

from commercially available pyrimidine precursors. A representative synthetic scheme is as
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follows:

Step 1: Nucleophilic Aromatic Substitution. A di-chlorinated pyrimidine is sequentially reacted

with two different amines to install the desired alkylamino side chains at the C2 and C4

positions. The reactions are typically carried out in a suitable solvent such as N,N-

dimethylformamide (DMF) in the presence of a non-nucleophilic base like

diisopropylethylamine (DIPEA).

Step 2: Saponification. The ester group at the C5 position is hydrolyzed to the corresponding

carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran

(THF) and water.

Step 3: Amide Coupling. The resulting carboxylic acid is coupled with a desired amine using

a standard peptide coupling reagent such as (Benzotriazol-1-

yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU) to yield the final carboxamide product.

Step 4: Purification. The final compound is purified by reverse-phase high-performance liquid

chromatography (HPLC) to achieve high purity.

JNK Inhibition Assay
The inhibitory activity of CC-90001 against JNK isoforms was determined using a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay.

Reagents: Recombinant human JNK1, JNK2, and JNK3 enzymes, a fluorescently labeled

peptide substrate (e.g., ATF2), and ATP.

Procedure:

The JNK enzyme is incubated with varying concentrations of the inhibitor (CC-90001) in a

kinase reaction buffer.

The kinase reaction is initiated by the addition of ATP and the fluorescently labeled

substrate.
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The reaction is allowed to proceed for a specific time at room temperature.

The reaction is stopped, and the amount of phosphorylated substrate is detected by

adding a terbium-labeled anti-phospho-substrate antibody.

The TR-FRET signal is measured using a suitable plate reader.

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves to a four-

parameter logistic equation.

Signaling Pathways and Workflows
JNK Signaling Pathway and Inhibition by CC-90001
The following diagram illustrates the canonical JNK signaling pathway and the point of

inhibition by CC-90001. Stress stimuli activate a kinase cascade, leading to the

phosphorylation and activation of JNK, which in turn phosphorylates downstream transcription

factors like c-Jun, promoting the expression of genes involved in fibrosis and inflammation. CC-

90001 directly inhibits the kinase activity of JNK1.
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JNK signaling pathway and inhibition by CC-90001.

High-Throughput Screening Workflow for JNK Inhibitors
The discovery of potent JNK inhibitors like CC-90001 often involves a high-throughput

screening (HTS) campaign followed by lead optimization. The diagram below outlines a typical

workflow.
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High-throughput screening workflow for JNK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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